molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine

Cat. No. B6427376
CAS RN: 2640951-44-4
M. Wt: 200.24 g/mol
InChI Key: AZONPNISLZBTCB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as anisoles . It is a clear colorless to slightly yellow liquid . It can be used as an intermediate to synthesize other compounds .


Synthesis Analysis

The synthesis of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves a reaction of 5-bromo-2-methoxypyridine and bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This ester then reacts with 2-halogenated pyridine to produce 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine .


Molecular Structure Analysis

The molecular weight of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is 186.21 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Most of the reactions of this compound are centered on the methyl group. For example, it is a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .


Physical And Chemical Properties Analysis

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is a clear colorless to slightly yellow liquid . It has a molecular weight of 186.21 .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine, have been found to exhibit anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are primarily responsible for collagen synthesis in liver fibrosis . Some of these compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating their potential as novel anti-fibrotic drugs .

Antimicrobial Activity

Pyridine derivatives are known to exhibit antimicrobial activity . Compounds with nitro and dimethoxy substituents have shown significant activity against tested strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger .

Antiviral Activity

In addition to their antimicrobial properties, pyridine derivatives are also known to have antiviral activities . This makes 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine a potential candidate for antiviral drug development.

Anticancer Activity

The pyrimidine moiety in 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has been associated with antitumor activities . This suggests that this compound could be explored further for potential anticancer applications.

Anti-Malarial Activity

Pyridinium salts, which include pyridine derivatives, have been found to exhibit anti-malarial activities . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the development of anti-malarial drugs.

Anti-Cholinesterase Inhibitors

Pyridinium salts have also been found to act as anti-cholinesterase inhibitors . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Applications in Materials Science

Pyridinium salts have found applications in materials science . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the development of new materials.

Gene Delivery

Pyridinium salts have been associated with biological issues related to gene delivery . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in gene therapy applications.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

This compound can be used as an intermediate to synthesize other compounds, such as 2-methoxy-3-pyridinesulfonyl chloride, which is used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents . It can also be used to prepare bicyclic iminopyrimidinones as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors .

properties

IUPAC Name

2-methyl-5-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZONPNISLZBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(pyridin-2-yl)methoxy]pyridine

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